molecular formula C14H11BrN2 B1513690 4-Bromo-5-methyl-1-phenyl-1H-indazole

4-Bromo-5-methyl-1-phenyl-1H-indazole

Cat. No.: B1513690
M. Wt: 287.15 g/mol
InChI Key: IDVHAILBAXYLBH-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1-phenyl-1H-indazole is a brominated indazole derivative featuring a methyl group at position 5 and a phenyl substituent at the N1 position.

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

4-bromo-5-methyl-1-phenylindazole

InChI

InChI=1S/C14H11BrN2/c1-10-7-8-13-12(14(10)15)9-16-17(13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

IDVHAILBAXYLBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(N=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Melting Point (°C) IR (C-Br, cm⁻¹) ¹H-NMR (Key Peaks) Reference
This compound Not reported ~533 (C-Br) δ 7.2–8.1 (Ar-H)
5-Bromo-4-methyl-1H-indazole Not reported ~533 (C-Br) δ 2.55 (s, CH3)
3-(1-(2,5-Dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole 133–134 1212 (C-Br) δ 6.10–8.01 (m, Ar-H)

Table 2: Structural Similarity Scores

Compound Name Similarity Score Key Structural Features Reference
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 0.88 N1-tetrahydropyran, Br at C4
4-Bromo-5-(trifluoromethyl)-1H-indazole 0.67 CF3 at C5, Br at C4
6-Bromo-3-(trifluoromethyl)-1H-indazole 0.99 Br at C6, CF3 at C3

Preparation Methods

Step 1: Lithiation and Formylation

  • Starting material: 2-bromo-4-fluorotoluene (compound II)
  • Reagents: Lithium diisopropylamide (LDA, 2.0 M in THF), N,N-dimethylformamide (DMF)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions:
    • Temperature: -78 °C
    • Reaction time: 1–2 hours for lithiation and 1–2 hours for formylation
    • Molar ratios: Compound II : LDA : DMF = 1 : 1.0–1.5 : 1.0
  • Outcome: Formation of 4-bromo-5-methylbenzaldehyde (compound III) by formylation at the lithiated position
  • Yield: 87.6% to 91.3% depending on exact conditions

Step 2: Oxime Formation

  • Reagents: Methoxylamine hydrochloride, potassium carbonate
  • Solvent: Ethylene glycol dimethyl ether
  • Conditions:
    • Temperature: 40–80 °C
    • Time: 2–16 hours
    • Molar ratio: Compound III : methoxylamine hydrochloride : potassium carbonate = 1 : 1.0–1.5 : 1.0
  • Outcome: Conversion of aldehyde (III) to methyloxime derivative (compound IV)

Step 3: Cyclization via Hydrazine Hydrate

  • Reagents: Hydrazine hydrate
  • Solvent: THF, dioxane, methanol, or ethanol
  • Conditions:
    • Temperature: 40–100 °C
    • Time: 2–16 hours
    • Mass ratio: Compound IV : hydrazine hydrate = 1 : 1.0–10
  • Outcome: Ring closure to form 4-bromo-5-methyl-1H-indazole (compound I)
  • Yield: Approximately 86.5% in optimized conditions
  • Purity: >97% as confirmed by GC and 1H-NMR

Experimental Data Summary

Step Reaction Reagents & Conditions Yield (%) Notes
1 Lithiation and formylation 2-bromo-4-fluorotoluene, LDA (2.0 M in THF), DMF, -78 °C, 1–2 h 87.6–91.3 High yield, mild conditions
2 Oxime formation Methoxylamine hydrochloride, K2CO3, ethylene glycol dimethyl ether, 40–80 °C, 2–16 h Not specified Efficient conversion to oxime
3 Cyclization Hydrazine hydrate, THF/dioxane/methanol/ethanol, 40–100 °C, 2–16 h ~86.5 High purity product

Advantages of the LDA-Based Method

  • Environmental: Avoids use of strong acids (e.g., sulfuric and nitric acid) and associated waste acid generation.
  • Yield: Each step yields above 87%, with total yield around 72.3%, which is high for multi-step heterocyclic synthesis.
  • Purity: Final product purity exceeds 97%, suitable for pharmaceutical intermediate standards.
  • Scalability: Reaction conditions and reagents are amenable to industrial scale-up.

Research Findings and Characterization Data

  • NMR Spectroscopy: The 1H-NMR spectrum of 4-bromo-5-methyl-1H-indazole shows characteristic signals such as a singlet at δ 8.07 ppm (H-3), doublets around δ 7.24–7.36 ppm (aromatic protons), and a singlet at δ 2.50 ppm corresponding to the methyl group.

  • GC Analysis: Gas chromatography confirms the purity of the final product to be above 97%, indicating efficient purification and reaction completion.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-5-methyl-1-phenyl-1H-indazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogenation and cyclization steps. For brominated indazoles, sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to promote cyclization . Key factors include temperature control (60–100°C) and stoichiometric ratios of brominated precursors. For example, brominated toluenes and phenylhydrazines are condensed under basic conditions, followed by purification via column chromatography. Yield optimization requires monitoring reaction progress using TLC and adjusting base strength to minimize side reactions (e.g., over-halogenation).

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical.

  • NMR : The methyl group at position 5 appears as a singlet (~δ 2.3–2.5 ppm), while the bromine substituent deshields adjacent protons, causing distinct splitting patterns in the aromatic region (δ 7.2–8.1 ppm) .
  • HRMS : The molecular ion peak should match the theoretical mass (C₁₄H₁₂BrN₂; ~295.02 g/mol). Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients.

Advanced Research Questions

Q. How does the electronic nature of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The bromine atom at position 4 acts as a leaving group, enabling palladium-catalyzed coupling. However, steric hindrance from the phenyl group at position 1 may reduce reaction efficiency. To address this:

  • Use bulky ligands (e.g., XPhos) to stabilize the Pd(0) intermediate .
  • Optimize solvent systems (e.g., toluene/water mixtures) and base (K₂CO₃) to enhance catalytic turnover.
  • Monitor regioselectivity via LC-MS to detect undesired byproducts (e.g., debromination).

Q. What strategies mitigate contradictions in reported biological activities of brominated indazoles?

  • Methodology : Discrepancies often arise from assay variability or impurities. To resolve:

  • Validate purity (>95%) via orthogonal methods (e.g., NMR, elemental analysis).
  • Use standardized cell-based assays (e.g., IC₅₀ measurements in cancer lines) with positive controls (e.g., cisplatin) .
  • Perform computational docking studies to correlate structural features (e.g., bromine’s electronegativity) with target binding (e.g., kinase inhibition) .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodology :

  • Use density functional theory (DFT) to calculate pKa values and identify protonation sites.
  • Simulate degradation pathways (e.g., hydrolysis of the indazole ring) under acidic/basic conditions using molecular dynamics software (e.g., Gaussian or GROMACS).
  • Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .

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